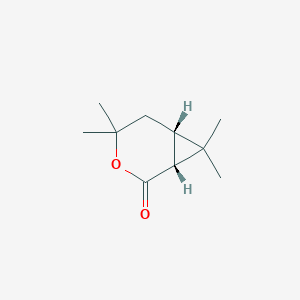

(1R)-Chrysanthemolactone

Description

Properties

IUPAC Name |

(1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKBEOUVVTWXNF-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(C2(C)C)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H]2[C@H](C2(C)C)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930929 | |

| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74411-65-7, 14087-70-8 | |

| Record name | Chrysantellin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1R)-Chrysanthemolactone: A Technical Guide to Its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a monoterpenoid lactone that has been identified in a select number of plant species. As a member of the diverse terpenoid family, it holds potential for further scientific investigation due to the wide range of biological activities exhibited by similar compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound, outlines a representative experimental protocol for its isolation, and discusses its biosynthetic origins and the broader biological activities of related compounds.

Natural Sources of this compound

This compound has been primarily isolated from plants belonging to the Asteraceae family, a large and diverse family of flowering plants. The identified sources include:

-

Dendranthema indicum : This species, a type of chrysanthemum, is a known source of this compound. Chrysanthemums are rich in various sesquiterpenoids, and different species have been found to contain a wide array of these compounds, some with demonstrated anti-inflammatory, antibacterial, and antitumor activities.[1][2]

-

Laggera alata : This plant, also a member of the Asteraceae family, has been reported to contain this compound. Laggera alata is used in traditional medicine and has been investigated for its hepatoprotective and anti-inflammatory properties, which are often attributed to its flavonoid and terpenoid constituents.[3][4][5]

Quantitative Data

As of the latest literature review, specific quantitative data regarding the concentration of this compound in Dendranthema indicum and Laggera alata has not been published. However, to provide a reference for researchers, the following table presents data on the yield of other sesquiterpene lactones from a representative member of the Asteraceae family, Cichorium intybus (chicory). This data is intended to offer a general understanding of the potential yields that might be expected when working with similar compounds in this plant family.

| Compound | Plant Source | Plant Part | Extraction Method | Yield | Reference |

| 11,13-dihydrolactucin (DHLc) | Cichorium intybus | Root Powder (750 g) | Water Maceration, Liquid-Liquid Extraction, Reversed-Phase Chromatography | 642.3 ± 76.3 mg | [6] |

| Lactucin (B167388) (Lc) | Cichorium intybus | Root Powder (750 g) | Water Maceration, Liquid-Liquid Extraction, Reversed-Phase Chromatography | 175.3 ± 32.9 mg | [6] |

Note: The yields presented above are for different sesquiterpene lactones from a different plant and should be considered as a general reference only.

Experimental Protocols

A detailed experimental protocol for the specific isolation of this compound is not available in the published literature. However, the following is a representative protocol for the extraction and isolation of sesquiterpene lactones from a member of the Asteraceae family, which can be adapted by researchers. This protocol is based on the successful isolation of lactucin and 11,13-dihydrolactucin from Cichorium intybus roots.[6]

Representative Protocol: Isolation of Sesquiterpene Lactones from Asteraceae

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., flowers, leaves, or roots) at room temperature.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform maceration of the powdered plant material with a suitable solvent. For the isolation of lactones from chicory roots, water maceration (17 hours at 30°C) was found to be effective for the hydrolysis of conjugated forms and increased yield of free lactones.[6]

-

Alternatively, maceration with organic solvents such as methanol (B129727) or ethanol (B145695) can be employed.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

3. Liquid-Liquid Partitioning:

-

Suspend the concentrated crude extract in water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to fractionate the extract based on compound polarity. Sesquiterpene lactones are often found in the dichloromethane or ethyl acetate fractions.

4. Chromatographic Purification:

-

Subject the fraction containing the target lactones to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to isolate the pure compound.

5. Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS) to confirm its structure as this compound.

Biosynthesis and Biological Context

This compound is a monoterpenoid, and its biosynthesis in plants follows the general terpenoid biosynthesis pathway.

Terpenoid Biosynthesis Pathway

Terpenoids are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7][8][9] In plants, these precursors are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[7][8] Monoterpenes, such as chrysanthemolactone, are typically synthesized in the plastids via the MEP pathway.

Biological Activities of Related Compounds

While specific biological activities of this compound have not been extensively reported, the broader classes of compounds to which it belongs, namely monoterpenoid and sesquiterpenoid lactones, are known for a wide range of pharmacological effects.

-

Sesquiterpene Lactones from Chrysanthemum Species : Many sesquiterpene lactones isolated from various Chrysanthemum species have demonstrated significant anti-inflammatory, antibacterial, antitumor, insecticidal, and antiviral activities.[1][2] The presence of an α-methylene-γ-butyrolactone moiety is often associated with their biological activity.[1]

-

Iridoid Lactones : Iridoids, another class of monoterpenoids, exhibit diverse pharmacological properties including neuroprotective, anti-inflammatory, hepatoprotective, and cardio-protective effects.[10][11]

The structural features of this compound suggest that it may possess similar biological activities, making it a compound of interest for further pharmacological screening and drug discovery efforts.

Conclusion

This compound is a naturally occurring monoterpenoid found in Dendranthema indicum and Laggera alata. While quantitative data on its abundance is currently limited, this guide provides a framework for its isolation based on established methods for similar compounds from the Asteraceae family. The biosynthetic pathway for monoterpenoids provides a basis for understanding its formation in plants. The known biological activities of related lactones highlight the potential of this compound as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and potential applications.

References

- 1. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Properties of Laggera alata Extract and its Principle Components Against d-Galactosamine-Injured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatoprotective effect of total flavonoids from Laggera alata against carbon tetrachloride-induced injury in primary cultured neonatal rat hepatocytes and in rats with hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. openlib.tugraz.at [openlib.tugraz.at]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (1R)-Chrysanthemolactone, a monoterpenoid lactone of interest for its potential biological activities. While the complete pathway has not been fully elucidated in a single organism, this document synthesizes the current understanding of the biosynthesis of its likely precursors, primarily drawing from the well-characterized pathway of chrysanthemic acid in Tanacetum cinerariifolium (pyrethrum). The guide details the enzymatic steps, proposes a logical final oxidation step to form the lactone ring, and provides generalized experimental protocols and data presentation formats relevant to its study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the methylerythritol 4-phosphate (MEP) pathway, which supplies the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The pathway to the key intermediate, (+)-trans-chrysanthemol, has been elucidated as part of the biosynthesis of pyrethrins, a class of natural insecticides.[1][2][3] The final conversion of this alcohol to the corresponding lactone is hypothesized to be catalyzed by a cytochrome P450 monooxygenase.

The proposed enzymatic steps are as follows:

-

Formation of Chrysanthemyl Diphosphate: The pathway initiates with the condensation of two molecules of dimethylallyl diphosphate (DMAPP) in an irregular head-to-middle fashion. This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS) to yield (+)-chrysanthemyl diphosphate (CPP).[1][3]

-

Hydrolysis to Chrysanthemol: The diphosphate moiety of CPP is hydrolyzed to form (+)-trans-chrysanthemol. This step can be catalyzed by a phosphatase, and it has been suggested that TcCDS itself may possess this secondary activity under certain conditions.[2]

-

Oxidation to Chrysanthemic Aldehyde: The primary alcohol group of (+)-trans-chrysanthemol is oxidized to an aldehyde, forming (+)-trans-chrysanthemic aldehyde. This reaction is catalyzed by an alcohol dehydrogenase (ADH), such as TcADH2.[2][4]

-

Oxidation to Chrysanthemic Acid (Side Branch): In the pyrethrin pathway, (+)-trans-chrysanthemic aldehyde is further oxidized to (+)-trans-chrysanthemic acid by an aldehyde dehydrogenase (ALDH), like TcALDH1.[2][4] This represents a branch point from the proposed chrysanthemolactone pathway.

-

Hypothesized Lactonization: It is proposed that (+)-trans-chrysanthemol, or a closely related intermediate, undergoes an oxidative cyclization to form this compound. This type of reaction, involving the hydroxylation of a methyl group followed by intramolecular cyclization with a nearby carboxyl or hydroxyl group, is often catalyzed by cytochrome P450 monooxygenases (CYPs) in terpenoid biosynthesis.[5] While a specific CYP for this reaction has not yet been identified in a chrysanthemolactone-producing organism, it represents the most plausible enzymatic step to form the lactone ring.

Data Presentation

The following tables provide a template for summarizing quantitative data that would be generated during the elucidation and characterization of the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/mg/min) | Optimal pH | Optimal Temperature (°C) |

| Chrysanthemyl Diphosphate Synthase (CDS) | DMAPP | Data not available | Data not available | Data not available | Data not available | Data not available |

| Alcohol Dehydrogenase (ADH) | (+)-trans-chrysanthemol | Data not available | Data not available | Data not available | Data not available | Data not available |

| Putative Cytochrome P450 Lactonase | (+)-trans-chrysanthemol | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in a Chrysanthemolactone-Producing Organism

| Metabolite | Tissue/Cellular Compartment | Concentration (µg/g fresh weight) | Standard Deviation |

| (+)-trans-chrysanthemol | Leaf Trichomes | Data not available | Data not available |

| (+)-trans-chrysanthemic aldehyde | Leaf Trichomes | Data not available | Data not available |

| This compound | Leaf Trichomes | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments required to elucidate and characterize the biosynthetic pathway of this compound. These are based on established methods for studying terpene biosynthesis.[6][7][8]

Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes

-

Gene Amplification: Amplify the coding sequences of candidate genes (e.g., CDS, ADH, CYP) from cDNA synthesized from a chrysanthemolactone-producing organism.

-

Vector Ligation: Clone the amplified gene fragments into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transformation: Transform the expression constructs into a suitable heterologous host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

-

Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic digestion.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Verification: Verify the purity and size of the protein using SDS-PAGE.

Protocol 2: In Vitro Enzyme Assays

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, substrate (e.g., DMAPP for CDS, (+)-trans-chrysanthemol for ADH and the putative CYP), and necessary cofactors (e.g., Mg²⁺ for CDS, NAD⁺/NADP⁺ for ADH, NADPH and a cytochrome P450 reductase for the CYP).

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

-

Product Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

Protocol 3: Identification of Cytochrome P450 Activity

-

Microsome Preparation: Isolate microsomes from the heterologous host (e.g., yeast) expressing the candidate CYP gene. Microsomes contain the membrane-bound P450s and their reductase partners.

-

Enzyme Assay: Perform an in vitro assay as described in Protocol 2, using the microsomal fraction as the enzyme source.

-

Inhibitor Studies: To confirm P450 involvement, perform the assay in the presence of known cytochrome P450 inhibitors (e.g., carbon monoxide, ketoconazole). A significant reduction in product formation indicates P450 activity.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for enzyme characterization.

References

- 1. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Terpene produced by coexpression of the TPS and P450 genes from Lavandula angustifolia protects plants from herbivore attacks during budding stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

Due to the limited availability of published spectroscopic data for (1R)-Chrysanthemolactone, the following tables present data for structurally related compounds, primarily cis-chrysanthemic acid, to provide an expected range and pattern of signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound and Comparative Data for cis-Chrysanthemic Acid

| Proton | Predicted Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for cis-Chrysanthemic Acid (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1 | ~1.5 - 1.7 | 1.68 | d | 8.0 |

| H-2 | ~2.0 - 2.2 | 2.15 | dd | 8.0, 5.5 |

| H-5 | ~4.9 - 5.1 | 5.08 | d | 8.5 |

| CH₃ (C4) | ~1.2 - 1.4 | 1.18 | s | - |

| CH₃ (C4) | ~1.1 - 1.3 | 1.25 | s | - |

| CH₃ (C7) | ~1.7 - 1.9 | 1.72 | s | - |

| CH₃ (C7) | ~1.6 - 1.8 | 1.72 | s | - |

Note: Predicted values are based on standard chemical shift increments and data from analogous structures. The actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound and Comparative Data for cis-Chrysanthemic Acid

| Carbon | Predicted Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for cis-Chrysanthemic Acid (ppm) |

| C-1 | ~30 - 35 | 32.4 |

| C-2 | ~35 - 40 | 38.7 |

| C-3 | ~170 - 175 | 174.5 (COOH) |

| C-4 | ~25 - 30 | 28.9 |

| C-5 | ~120 - 125 | 124.7 |

| C-6 | ~130 - 135 | 132.1 |

| C-7 | ~20 - 25 | 20.4 |

| C-8 | ~25 - 30 | 25.4 |

| C-9 | ~20 - 25 | 22.3 |

| C-10 | ~25 - 30 | 26.1 |

Note: Predicted values are based on standard chemical shift increments and data from analogous structures. The lactone carbonyl (C-3) in this compound is expected to be in a similar region to the carboxylic acid carbon of chrysanthemic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are expected for the γ-lactone and the hydrocarbon framework.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (γ-lactone) | 1760 - 1780 | Strong |

| C-O (lactone) | 1150 - 1250 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C=C | ~1640 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Analysis | Predicted Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Predicted [M]+ | m/z 166 |

| Key Fragment Ions | m/z 151 ([M-CH₃]⁺), m/z 123 ([M-C₃H₇]⁺), m/z 95 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

1D NMR (¹H and ¹³C) Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

2D NMR (COSY, HSQC, HMBC) Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

FT-IR Analysis:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

GC-MS Analysis:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).[2]

-

Carrier Gas: Helium at a constant flow rate.[2]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

References

In-depth Technical Guide on the Biological Activity of (1R)-Chrysanthemolactone

An extensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth research on the biological activity of the specific monoterpenoid (1R)-Chrysanthemolactone. While its existence is documented and it is commercially available, detailed studies elucidating its mechanisms of action, quantitative biological data, and specific signaling pathways appear to be unpublished or not widely disseminated.

This guide summarizes the limited available information and highlights the current knowledge gaps regarding this particular natural product.

Chemical Identity and Structure

This compound is a monoterpenoid lactone. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| CAS Number | 14087-70-8 |

| SMILES | CC1(C[C@H]2--INVALID-LINK--C(=O)O1)C |

Overview of Biological Activity

Information on the biological activity of this compound is sparse and largely descriptive, lacking the detailed experimental data necessary for a comprehensive technical whitepaper. Commercial suppliers note several potential biological effects, though these claims are not substantiated with references to peer-reviewed scientific studies. The purported activities include:

-

Saponin-like properties.

-

Inhibitory effect on α-pinene metabolism.

-

Protective effects against metabolic disorders and proton radiation.

-

Insecticidal properties.

-

Antibacterial activity , with some claims of inhibition against Mycobacterium tuberculosis and Mycobacterium avium.

It is crucial to emphasize that these descriptions are not supported by accessible quantitative data (e.g., IC₅₀ or EC₅₀ values), detailed experimental protocols, or elucidated signaling pathways in the current body of scientific literature.

Experimental Data and Protocols

A thorough search of scientific databases for studies specifically investigating this compound did not yield any publications containing detailed experimental protocols or quantitative data regarding its biological effects. Research on the Chrysanthemum genus is extensive; however, it primarily focuses on other classes of compounds such as sesquiterpenoid lactones, flavonoids, and pyrethroids, which are known for their significant biological activities.

Due to the absence of this fundamental data, a structured table of quantitative results cannot be provided.

Signaling Pathways and Mechanisms of Action

There is no available information in the scientific literature detailing the signaling pathways modulated by this compound or its specific molecular mechanisms of action. Elucidating these pathways would require dedicated in vitro and in vivo studies, which do not appear to have been published.

Consequently, the creation of diagrams for signaling pathways, as requested, is not possible based on the current state of knowledge.

Logical Relationships and Experimental Workflows

The logical relationship for future research on this compound would follow a standard drug discovery and development workflow. This would begin with initial screening to validate the purported biological activities, followed by more in-depth studies to determine efficacy, mechanism of action, and safety.

A generalized workflow for future investigation is depicted below.

Caption: A generalized experimental workflow for the future investigation of this compound.

Conclusion

While this compound is a known natural product, it remains largely uncharacterized in terms of its biological activity from a rigorous scientific perspective. The information available is high-level and lacks the detailed, quantitative, and mechanistic data required by researchers, scientists, and drug development professionals. The absence of peer-reviewed research specifically on this compound means that a comprehensive technical guide on its biological activity cannot be constructed at this time. Further primary research is necessary to explore the potential of this molecule and validate the preliminary claims made by commercial suppliers.

A Technical Review of (1R)-Chrysanthemolactone: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-Chrysanthemolactone, a monoterpenoid lactone naturally occurring in the flowers of Dendranthema indicum, represents a class of bioactive compounds with potential applications in pharmacology and agriculture. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthetic approaches, and biological activities. While data on the pure (1R)-stereoisomer is limited, this document consolidates information on related chrysanthemolactone compounds and extracts to offer a foundational understanding. Key areas of focus include a plausible synthetic pathway via Baeyer-Villiger oxidation, documented antibacterial and insecticidal properties of related compounds, and the likely mechanism of action through modulation of the NF-κB signaling pathway. All quantitative data are summarized for clarity, and a representative experimental protocol for synthesis is provided.

Introduction

This compound (CAS No: 14087-70-8) is a bicyclic monoterpenoid lactone with the chemical formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol .[1][2][3] It is structurally related to camphor (B46023) and is a constituent of plants from the Chrysanthemum genus, long used in traditional medicine.[3][4] Terpenoid lactones as a class are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] The primary mechanism often involves the modulation of key cellular signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][5][6]

This document serves as a technical resource, summarizing the current knowledge on this compound to support further research and development efforts.

Synthesis and Stereochemistry

The logical precursor for this compound (also known as (+)-1,2-campholide) is the corresponding ketone, (1R)-(+)-Camphor, which is commercially available. The Baeyer-Villiger oxidation of camphor would introduce an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon, yielding the desired bicyclic lactone structure.

Logical Synthesis Workflow

The diagram below illustrates the proposed synthetic transformation from (1R)-(+)-Camphor to this compound.

Caption: Proposed synthesis of this compound via Baeyer-Villiger oxidation.

Biological Activity

The biological activities of pure this compound are not extensively documented with quantitative data. However, its known effects include inhibitory action on α-pinene metabolism and potential protective effects against metabolic disorders.[1] Notably, it is reported to have insecticidal properties and antibacterial activity against specific strains like Mycobacterium tuberculosis and Mycobacterium avium through the inhibition of protein synthesis.[1]

To provide a quantitative perspective, the following tables summarize the antimicrobial and insecticidal activities of related Chrysanthemum extracts and other monoterpenoid lactones.

Table 1: Antibacterial Activity of Chrysanthemum Extracts

| Extract/Fraction Source | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Citation |

| C. cinerariaefolium (Fraction 3) | Methicillin-resistant S. aureus (MRSA) | 6.5 | 12.5 | [1] |

| C. indicum (Essential Oil) | Streptococcus mutans | 0.1 | 0.2 | [9] |

| C. indicum (Essential Oil) | Streptococcus sobrinus | 0.2 | 0.4 | [9] |

| C. indicum (Essential Oil) | Streptococcus sanguinis | 0.2 | 0.4 | [9] |

| Chrysanthemum buds (Crude Extract) | Cronobacter sakazakii | 10 | 20 | [2][10] |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. The data is for extracts/fractions, not pure this compound.

Table 2: Insecticidal Activity of Related Monoterpenes

| Compound | Test Organism | LC₅₀ | Citation |

| (-)-Carvone | Tuta absoluta (larvae) | 1.30 mg/L | [11] |

| Cuminaldehyde | Tuta absoluta (larvae) | 1.41 mg/L | [11] |

| 1,8-Cineole | Plutella xylostella (3rd instar larvae) | 0.441 mg/L | [11] |

| Linalool | Spodoptera litura (3rd instar larvae) | 8.348 µ g/larva | [11] |

Note: LC₅₀ = Median Lethal Concentration. This data is for structurally related monoterpenes to provide context for potential insecticidal activity.

Mechanism of Action: NF-κB Signaling Pathway Inhibition

A primary mechanism by which terpenoids, including monoterpenoid lactones, exert their anti-inflammatory and other biological effects is through the inhibition of the NF-κB signaling pathway.[1][5][6] This pathway is a central regulator of immune response, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

Terpenoid lactones can interfere with this cascade at multiple points, such as by inhibiting IKK activation or by directly preventing NF-κB's ability to bind to DNA.[1][4]

NF-κB Signaling Pathway and Point of Inhibition

The diagram below outlines the canonical NF-κB pathway and the likely point of inhibitory action by terpenoid lactones.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial Activity of Chrysanthemum buds Crude Extract Against Cronobacter sakazakii and Its Application as a Natural Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pcbiochemres.com [pcbiochemres.com]

Methodological & Application

Application Note: Enantioselective Synthesis of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a key chiral building block in the synthesis of various biologically active compounds, including pyrethroid insecticides. The precise stereochemistry of this lactone is crucial for its biological activity, making its enantioselective synthesis a significant area of research. This application note provides a detailed overview of a reliable method for the enantioselective synthesis of this compound, starting from the readily available precursor, (1R)-(+)-trans-chrysanthemic acid. The protocols provided herein are intended to be a comprehensive guide for researchers in organic synthesis and drug development.

Synthetic Strategy

The overall synthetic strategy involves a two-step sequence starting from (1R)-(+)-trans-chrysanthemic acid:

-

Reduction of the Carboxylic Acid: The carboxylic acid functionality of (1R)-(+)-trans-chrysanthemic acid is selectively reduced to the corresponding primary alcohol, (1R)-trans-chrysanthemol.

-

Intramolecular Cyclization (Lactonization): The resulting chrysanthemol (B1213662) undergoes an intramolecular cyclization to form the target γ-lactone, this compound.

This approach is advantageous as it utilizes a commercially available or readily synthesizable chiral starting material, thereby ensuring the desired stereochemistry in the final product.

Enantioselective Synthesis of (1R)-(+)-trans-Chrysanthemic Acid

Several methods have been reported for the enantioselective synthesis of (1R)-(+)-trans-chrysanthemic acid. These methods include the resolution of racemic mixtures and asymmetric synthesis. A common route involves the asymmetric cyclopropanation of a suitable olefin. For the purpose of this application note, we will consider (1R)-(+)-trans-chrysanthemic acid as the starting material. Quantitative data for some reported enantioselective syntheses are summarized in the table below.

| Starting Material | Catalyst/Reagent | Key Transformation | Yield (%) | Enantiomeric Excess (ee %) |

| 2,5-dimethyl-2,4-hexadiene | Copper Schiff-base complex | Asymmetric Cyclopropanation | ~90 | ~91 |

| (+)-3-Carene | Ozonolysis, various steps | Ozonolysis and rearrangement | - | Optically Pure |

| Racemic chrysanthemic acid | (S)-(-)-α-Methylbenzylamine | Classical Resolution | ~40-45 (for the desired enantiomer) | >98 |

Experimental Protocols

Protocol 1: Reduction of (1R)-(+)-trans-Chrysanthemic Acid to (1R)-trans-Chrysanthemol

This protocol describes the reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

-

(1R)-(+)-trans-Chrysanthemic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether (or THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve (1R)-(+)-trans-chrysanthemic acid (1.0 eq.) in anhydrous diethyl ether (or THF) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then again by water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M HCl and saturated aqueous Na₂SO₄ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude (1R)-trans-chrysanthemol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Intramolecular Cyclization of (1R)-trans-Chrysanthemol to this compound

This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization of the alcohol to the lactone.

Materials:

-

(1R)-trans-Chrysanthemol

-

Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Dissolve (1R)-trans-chrysanthemol (1.0 eq.) in anhydrous toluene (or DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 eq.).

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel to afford the pure product.

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | (1R)-trans-Chrysanthemol | (1R)-(+)-trans-Chrysanthemic acid | LiAlH₄, Et₂O | Typically >90% |

| 2 | This compound | (1R)-trans-Chrysanthemol | p-TsOH, Toluene | Variable, optimization may be required |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Asymmetric Synthesis of (1R)-Chrysanthemolactone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a key chiral building block in the synthesis of pyrethroid insecticides. The stereochemistry of this lactone is crucial for the biological activity of the final products. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on a robust and highly stereoselective pathway. The synthesis involves three main stages: the catalytic asymmetric cyclopropanation to form an ester of chrysanthemic acid, followed by hydrolysis to the free acid, and subsequent intramolecular cyclization to the target lactone.

Overall Synthetic Pathway

The asymmetric synthesis of this compound is achieved through a three-step sequence starting from commercially available reagents. The key step is the enantioselective formation of the cyclopropane (B1198618) ring using a chiral copper catalyst.

Caption: Overall workflow for the asymmetric synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis, providing a clear comparison of reaction conditions and outcomes.

Table 1: Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene

| Catalyst | Diazoacetate | Solvent | Temp. (°C) | Yield (%) | trans:cis Ratio | ee (%) of trans-isomer |

| Copper(I)-bis(oxazoline) complex | Ethyl diazoacetate | Hexane (B92381) | 25 | 85 | 88:12 | 96 |

| Copper(II)-Schiff base complex | t-Butyl diazoacetate | Toluene | 20 | 90 | 85:15 | 91 |

| Rhodium(II) carboxylate complex | Ethyl diazoacetate | DCM | 25 | 78 | 90:10 | 92 |

Table 2: Hydrolysis of Ethyl (1R)-trans-chrysanthemate

| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| NaOH | Ethanol (B145695)/Water | 60 | 5 | 95 |

| KOH | Methanol/Water | 50 | 6 | 92 |

| LiOH | THF/Water | 25 | 12 | 90 |

Table 3: Lactonization of (1R)-trans-Chrysanthemic Acid

| Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| m-CPBA, TFA (cat.) | Chloroform | 25 | 24 | 85 |

| p-Toluenesulfonic acid | Toluene | 110 | 8 | 78 |

| Amberlyst-15 | Dichloromethane | 40 | 12 | 82 |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Ethyl (1R)-trans-chrysanthemate

This protocol describes the catalytic asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate using a chiral copper(I)-bis(oxazoline) catalyst.

Materials:

-

Chiral bis(oxazoline) ligand

-

Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf)₂·C₆H₆

-

2,5-Dimethyl-2,4-hexadiene

-

Ethyl diazoacetate

-

Anhydrous hexane

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral bis(oxazoline) ligand (1.1 mol%) in anhydrous hexane.

-

Add copper(I) trifluoromethanesulfonate benzene complex (1.0 mol%) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

To the catalyst solution, add 2,5-dimethyl-2,4-hexadiene (1.0 equiv.).

-

Slowly add a solution of ethyl diazoacetate (1.2 equiv.) in anhydrous hexane to the reaction mixture over a period of 4 hours using a syringe pump.

-

Stir the reaction mixture at 25 °C for an additional 12 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford ethyl (1R)-trans-chrysanthemate.

Protocol 2: Hydrolysis of Ethyl (1R)-trans-chrysanthemate to (1R)-trans-Chrysanthemic Acid

This protocol details the base-catalyzed hydrolysis of the chrysanthemate ester to the corresponding carboxylic acid.

Materials:

-

Ethyl (1R)-trans-chrysanthemate

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve ethyl (1R)-trans-chrysanthemate (1.0 equiv.) in a mixture of ethanol and water (2:1 v/v).

-

Add sodium hydroxide (2.0 equiv.) to the solution and heat the mixture to 60 °C.

-

Stir the reaction mixture for 5 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 with 2 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1R)-trans-chrysanthemic acid as a colorless oil.

Protocol 3: Lactonization of (1R)-trans-Chrysanthemic Acid to this compound

This protocol describes the acid-catalyzed intramolecular cyclization of (1R)-trans-chrysanthemic acid to form the target lactone.

Materials:

-

(1R)-trans-Chrysanthemic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Trifluoroacetic acid (TFA), catalytic amount

-

Anhydrous chloroform

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

Procedure:

-

In a round-bottom flask, dissolve (1R)-trans-chrysanthemic acid (1.0 equiv.) in anhydrous chloroform.

-

Add m-chloroperoxybenzoic acid (1.2 equiv.) and a catalytic amount of trifluoroacetic acid (0.1 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution to quench the excess peroxide, followed by saturated sodium bicarbonate solution to remove acidic byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless solid.

Mechanism of Asymmetric Cyclopropanation

The enantioselectivity of the key cyclopropanation step is dictated by the chiral environment created by the copper-bis(oxazoline) catalyst. The proposed mechanism involves the formation of a chiral copper-carbene intermediate which then reacts with the diene in a stereocontrolled manner.

Caption: Proposed mechanism for the copper-catalyzed asymmetric cyclopropanation.

Total Synthesis of (1R)-Chrysanthemolactone: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-Chrysanthemolactone is a key chiral building block and a valuable intermediate in the synthesis of pyrethroid insecticides and other biologically active molecules. Its stereodefined structure, featuring a cyclopropane (B1198618) ring fused to a lactone, presents a significant synthetic challenge. This application note details a plausible and efficient total synthesis of this compound, commencing from the readily available natural product (+)-3-carene. The synthetic strategy hinges on a stereoselective cyclopropanation followed by oxidative cleavage and subsequent lactonization. This document provides comprehensive experimental protocols for the key transformations, summarizes quantitative data in tabular format, and includes a detailed workflow diagram to guide researchers in the successful synthesis of this important molecule. While a direct total synthesis of this compound has not been extensively reported, this protocol is based on established synthetic transformations of related terpenoids, particularly the synthesis of (-)-dihydrochrysanthemolactone.

Introduction

Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. A common structural motif in many pyrethroids is the chrysanthemic acid moiety, which possesses a characteristic dimethylcyclopropane ring. This compound is a derivative of (1R)-cis-chrysanthemic acid and serves as a crucial chiral precursor for the synthesis of various pyrethroid analogues. The lactone functionality provides a handle for further chemical modifications, making it a versatile intermediate in drug discovery and development.

The enantioselective synthesis of this compound is of significant interest due to the stereospecificity of pyrethroid activity. This application note outlines a robust synthetic route starting from (+)-3-carene, a naturally abundant and inexpensive chiral monoterpene. The key strategic elements of this synthesis include the stereocontrolled formation of the cyclopropane ring, oxidative cleavage of a carbon-carbon double bond, and intramolecular cyclization to furnish the target lactone.

Synthetic Pathway Overview

The total synthesis of this compound from (+)-3-carene can be envisioned in three key stages:

-

Formation of a Chrysanthemic Acid Precursor: This stage involves the transformation of (+)-3-carene into a suitable intermediate that contains the requisite cyclopropane ring and functional groups for subsequent manipulations.

-

Oxidative Cleavage: The side chain of the chrysanthemic acid precursor is oxidatively cleaved to generate a carboxylic acid and a methyl ketone.

-

Lactonization: Intramolecular cyclization of the keto-acid intermediate yields the target this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for the total synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of (+)-cis-Chrysanthemic Acid from (+)-3-Carene

The conversion of (+)-3-carene to (+)-cis-chrysanthemic acid is a known process and can be achieved through various methods. A common approach involves the formation of a pyran intermediate followed by rearrangement and oxidation. For the purpose of this protocol, we will assume the availability of (+)-cis-chrysanthemic acid as the starting material for the subsequent key transformations.

Stage 2: Oxidative Cleavage of (+)-cis-Chrysanthemic Acid

This step aims to cleave the isobutenyl side chain to form a keto-acid. Ozonolysis is a reliable method for this transformation.

Protocol: Ozonolysis of (+)-cis-Chrysanthemolactone

-

Dissolve (+)-cis-chrysanthemic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and methanol (B129727) (e.g., 10:1 v/v) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The solution will typically turn blue upon completion.

-

Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

-

Add a reducing agent to work up the ozonide. For a reductive workup to yield the keto-acid, dimethyl sulfide (B99878) (DMS, 2.0 eq) is a suitable choice. Add the DMS dropwise at -78 °C and then allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude keto-acid intermediate.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

| Parameter | Value |

| Starting Material | (+)-cis-Chrysanthemic Acid |

| Reagents | Ozone (O₃), Dichloromethane (DCM), Methanol (MeOH), Dimethyl Sulfide (DMS) |

| Temperature | -78 °C to room temperature |

| Reaction Time | Variable (monitor by TLC) |

| Work-up | Reductive (DMS) |

| Expected Yield | 70-85% |

Stage 3: Intramolecular Lactonization

The final step involves the cyclization of the keto-acid to form the lactone ring of this compound. This can be achieved through various methods, including acid- or base-catalyzed cyclization or via activation of the carboxylic acid.

Protocol: Acid-Catalyzed Lactonization

-

Dissolve the keto-acid intermediate (1.0 eq) in an anhydrous aprotic solvent such as toluene (B28343) or benzene (B151609) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

| Parameter | Value |

| Starting Material | Keto-acid intermediate |

| Reagents | p-Toluenesulfonic acid (p-TsOH), Toluene |

| Temperature | Reflux |

| Reaction Time | 2-6 hours (monitor by TLC) |

| Work-up | Aqueous wash |

| Expected Yield | 80-95% |

Data Summary

The following table summarizes the expected yields for the key steps in the synthesis of this compound.

| Reaction Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| Oxidative Cleavage | (+)-cis-Chrysanthemic Acid | Keto-acid Intermediate | O₃, DMS | 70-85 |

| Lactonization | Keto-acid Intermediate | This compound | p-TsOH, Toluene | 80-95 |

| Overall | (+)-cis-Chrysanthemic Acid | This compound | 56-81 |

Logical Relationship Diagram

The logical progression of the synthetic strategy, highlighting the key transformations and intermediates, is illustrated below.

Caption: Logical flow of the total synthesis of this compound.

Conclusion

This application note provides a detailed and practical guide for the total synthesis of this compound. By leveraging the readily available chiral starting material (+)-3-carene and employing robust and high-yielding chemical transformations, this protocol enables the efficient production of this valuable synthetic intermediate. The provided experimental details, quantitative data, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research and development setting. The stereocontrolled nature of this synthetic route is particularly important for applications in the development of new pyrethroid-based agrochemicals and pharmaceuticals.

Application Notes and Protocols for the Biocatalytic Synthesis of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of (1R)-Chrysanthemolactone, a valuable chiral building block in the synthesis of various biologically active compounds. The protocols focus on a highly selective and environmentally benign enzymatic approach utilizing Baeyer-Villiger monooxygenases (BVMOs).

Introduction

This compound is a key chiral intermediate in the synthesis of pyrethroid insecticides and various pharmaceuticals. Traditional chemical synthesis routes often involve harsh reagents and can lead to racemic mixtures, necessitating challenging and costly resolution steps. Biocatalysis, through the use of enzymes, offers a powerful alternative, enabling highly stereoselective synthesis under mild reaction conditions.[1][2]

This document outlines a biocatalytic strategy centered on the Baeyer-Villiger oxidation of a suitable ketone precursor, (+)-Chrysanthemone, mediated by a Baeyer-Villiger monooxygenase. BVMOs are a class of enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, yielding an ester or lactone.[3][4][5] This enzymatic transformation is known for its high chemo-, regio-, and enantioselectivity, making it an ideal method for producing enantiopure lactones.[5][6]

Principle of the Biocatalytic Route

The proposed biocatalytic synthesis of this compound involves the enzymatic oxidation of (+)-Chrysanthemone using a Baeyer-Villiger monooxygenase. The enzyme facilitates the insertion of an oxygen atom, converting the cyclic ketone into the corresponding lactone with high stereospecificity. The overall reaction is depicted below:

Figure 1: Biocatalytic Baeyer-Villiger Oxidation

Caption: Enzymatic conversion of (+)-Chrysanthemone to this compound.

Data Presentation: Quantitative Analysis of Biocatalytic Lactonization

The efficiency of the biocatalytic synthesis can be evaluated based on several key parameters, including substrate conversion, product yield, and enantiomeric excess (e.e.). The following tables summarize representative data for the biocatalytic Baeyer-Villiger oxidation of monoterpene ketones using different BVMOs, providing a comparative overview.

Table 1: Performance of Different Baeyer-Villiger Monooxygenases on Monoterpene Ketones

| Enzyme | Source Organism | Substrate | Conversion (%) | Product e.e. (%) | Reference |

| CHMOPhi1 | Rhodococcus sp. Phi1 | Dihydrocarvone | >99 | >99 | [7][8] |

| CPDMO | Pseudomonas sp. HI-70 | Menthone | 95 | >98 | [7][8] |

| MMKMO | Rhodococcus erythropolis DCL14 | Isomenthone | >90 | >99 | [9] |

| PAMO | Thermus thermophilus HB27 | Bicyclic Ketones | >95 | >99 | [10] |

Table 2: Influence of Reaction Parameters on Biocatalytic Oxidation

| Parameter | Condition A | Condition B | Effect on Conversion |

| Temperature | 25°C | 30°C | Increased conversion at 30°C |

| pH | 7.0 | 8.0 | Higher stability and activity at pH 8.0 |

| Co-solvent | 5% DMSO | 10% DMSO | Increased substrate solubility but potential for enzyme inhibition |

| Substrate Conc. | 10 mM | 20 mM | Higher productivity at 20 mM, but risk of substrate inhibition |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biocatalytic synthesis of this compound.

Protocol 1: Preparation of Whole-Cell Biocatalyst

This protocol describes the preparation of E. coli cells expressing a recombinant Baeyer-Villiger monooxygenase.

Materials:

-

E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the BVMO

-

Luria-Bertani (LB) medium

-

Appropriate antibiotic (e.g., kanamycin, 50 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phosphate (B84403) buffer (50 mM, pH 7.5)

-

Centrifuge and sterile flasks

Procedure:

-

Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

-

Incubate the culture overnight at 37°C with shaking (200 rpm).

-

Use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotic) in a 2 L flask.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue the incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for proper protein folding.

-

Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

-

Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).

-

Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 50 g wet cell weight/L) for use as a whole-cell biocatalyst.

Protocol 2: Biocatalytic Synthesis of this compound

This protocol details the enzymatic conversion of (+)-Chrysanthemone to this compound using the prepared whole-cell biocatalyst.

Materials:

-

Whole-cell biocatalyst (from Protocol 1)

-

(+)-Chrysanthemone (substrate)

-

Glucose (for cofactor regeneration)

-

Phosphate buffer (50 mM, pH 7.5)

-

Organic solvent (e.g., ethyl acetate (B1210297) for extraction)

-

Reaction vessel (e.g., shaker flask)

Procedure:

-

In a 250 mL shaker flask, combine 50 mL of 50 mM phosphate buffer (pH 7.5) with the prepared whole-cell biocatalyst (e.g., to a final concentration of 20 g/L wet cell weight).

-

Add glucose to a final concentration of 50 mM to facilitate the in-situ regeneration of the NADPH cofactor.

-

Add (+)-Chrysanthemone to a final concentration of 10 mM. The substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.

-

Incubate the reaction mixture at 30°C with shaking (200 rpm).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

-

Once the reaction has reached completion (typically 12-24 hours), stop the reaction by centrifuging down the cells.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography if necessary.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the biocatalytic synthesis.

Figure 2: Overall Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific enzyme and substrate.

References

- 1. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic Routes to Lactone Monomers for Polymer Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BJOC - Towards practical biocatalytic Baeyer-Villiger reactions: applying a thermostable enzyme in the gram-scale synthesis of optically-active lactones in a two-liquid-phase system [beilstein-journals.org]

Application Notes and Protocols for the Purification and Isolation of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone, a monoterpenoid lactone, is a natural product of significant interest due to its potential biological activities. Found in various species of the Chrysanthemum genus, its purification and isolation are critical for detailed pharmacological studies, drug discovery, and development. This document provides comprehensive application notes and detailed experimental protocols for the successful isolation and purification of this compound from plant material. The methodologies described herein are based on established techniques for the separation of terpenoid lactones and can be adapted and optimized for specific laboratory conditions.

Data Presentation

The following tables provide representative quantitative data for the purification of sesquiterpenoid lactones, analogous to this compound, from plant extracts. This data is intended to serve as a guideline for expected yields and purity at various stages of the purification process.

Table 1: Representative Yields of Lactone Fractions from Chrysanthemum Species

| Plant Species | Extraction Method | Lactone Fraction Yield (% of dry weight) | Reference |

| Chrysanthemum species | Chloroform (B151607) extraction of aqueous extract | 0.1 - 0.5% | [1] |

Table 2: Example of Purification of a Sesquiterpene Lactone using Column Chromatography

| Compound | Initial Purity | Final Purity | Recovery Rate | Chromatographic Method | Reference |

| Grosheimin | Mixture | 99.4% | Not Reported | Countercurrent Chromatography & Preparative LC | [2] |

| Cynaropicrin | Mixture | 98.7% | Not Reported | Countercurrent Chromatography & Preparative LC | [2] |

Experimental Protocols

Protocol 1: Extraction of Crude Plant Material

This protocol describes the initial extraction of this compound and other secondary metabolites from dried Chrysanthemum plant material.

Materials:

-

Dried and powdered Chrysanthemum plant material (e.g., flowers, leaves)

-

Ethanol (B145695) (95%) or Methanol

-

Petroleum Ether or n-Hexane

-

Ethyl Acetate (B1210297)

-

Distilled Water

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Maceration:

-

Place 1 kg of dried and powdered plant material into a large glass container.

-

Add a sufficient volume of 95% ethanol to completely submerge the plant material (approximately 5-10 L).

-

Seal the container and allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation or continuous stirring.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth or filter paper to remove the solid plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in 1 L of distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, extract the aqueous suspension three times with 500 mL of petroleum ether or n-hexane to remove non-polar compounds. Combine the non-polar fractions.

-

Next, extract the remaining aqueous layer three times with 500 mL of ethyl acetate. This compound is expected to partition into the ethyl acetate fraction.

-

Combine the ethyl acetate fractions.

-

-

Drying and Concentration:

-

Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the dried ethyl acetate fraction to dryness using a rotary evaporator to yield the crude lactone-rich extract.

-

Protocol 2: Isolation by Column Chromatography

This protocol details the separation of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials:

-

Crude lactone-rich extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Vanillin-sulfuric acid or other suitable staining reagent

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude lactone-rich extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

-

Alternatively, for less soluble extracts, perform a dry-loading technique by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, etc., n-hexane:ethyl acetate). This is known as a step-gradient elution.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a suitable volume (e.g., 20-50 mL) using a fraction collector.

-

Monitor the separation by spotting aliquots of the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

-

Combine the fractions containing the purified this compound based on the TLC analysis.

-

-

Final Concentration:

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the isolated this compound.

-

Protocol 3: Purity Assessment and Characterization by GC-MS

This protocol provides a general method for assessing the purity of the isolated this compound and confirming its identity using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Isolated this compound

-

Suitable solvent (e.g., acetone (B3395972) or ethyl acetate, HPLC grade)

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the isolated this compound (e.g., 1 mg/mL) in a suitable solvent.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 240°C at a rate of 5°C/min

-

Hold at 240°C for 10 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-500

-

-

-

Data Analysis:

-

Determine the purity of the isolated compound by calculating the peak area percentage from the total ion chromatogram (TIC).

-

Identify this compound by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).

-

Protocol 4: Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of isolated natural products.

Materials:

-

Purified this compound

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified this compound (typically 5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

-

NMR Analysis:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The following are representative chemical shifts for structurally similar lactones. Actual shifts for this compound should be confirmed against a standard or through detailed 2D NMR experiments (COSY, HSQC, HMBC).

-

¹H NMR (representative): Look for characteristic signals for methyl groups, olefinic protons, and protons adjacent to the lactone carbonyl and oxygen.

-

¹³C NMR (representative): Expect signals for the lactone carbonyl (~170-180 ppm), olefinic carbons, and aliphatic carbons. For example, a related compound, α-santonin, shows a lactone carbonyl at 178.5 ppm.[3]

-

-

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Logical relationship of purification steps.

References

Application Notes & Protocols: Quantitative Analysis of (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Chrysanthemolactone is a naturally occurring monoterpenoid lactone found in various plant species, notably in the Chrysanthemum genus. As a chiral molecule, the specific enantiomer this compound may exhibit distinct biological activities, making its accurate quantification crucial for research, quality control of herbal products, and pharmaceutical development. These application notes provide detailed protocols for the quantitative analysis of this compound using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to serve as a comprehensive guide for researchers, offering both established methodologies for similar compounds and a strong foundation for the development and validation of specific assays for this compound.

Analytical Methods Overview